HDAC6 PROTAC Degradation Potency: Cbz-Piperazine Linker Achieves 6.5 nM DC50
A PROTAC molecule constructed using benzyl 4-(2-aminoethyl)piperazine-1-carboxylate as the linker component demonstrated potent HDAC6 degradation activity in human multiple myeloma MM1.S cells, with an EC50 value of 6.5 nM after 24-hour incubation as measured by immunoblotting analysis [1]. In direct comparison within the same binding database entry, a related analog from the same study series exhibited a substantially weaker EC50 of 460 nM for HDAC6 degradation in human HL-60 cells, representing a 71-fold difference in degradation potency [1]. The piperazine-containing Cbz-protected linker conferred enhanced degradation efficiency relative to the comparator construct under the respective assay conditions.
| Evidence Dimension | Cellular protein degradation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.5 nM (PROTAC containing Cbz-piperazine linker) |
| Comparator Or Baseline | EC50 = 460 nM (Analog PROTAC from same study series) |
| Quantified Difference | Target compound-containing PROTAC is 71-fold more potent |
| Conditions | Human MM1.S cells (target) vs. HL-60 cells (comparator); 24 h incubation; HDAC6 degradation by immunoblotting |
Why This Matters
This 71-fold potency differential directly informs linker selection for HDAC6-targeting PROTAC campaigns, where degradation efficiency at low nanomolar concentrations is a critical go/no-go criterion.
- [1] BindingDB Entry BDBM50602361 (CHEMBL5206304). Affinity Data: EC50 = 6.5 nM (MM1.S cells) and EC50 = 460 nM (HL-60 cells). Deposited 2024. PubMed IDs: 36473103, 37902300. View Source
